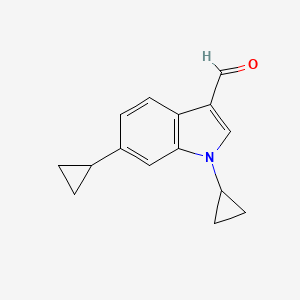

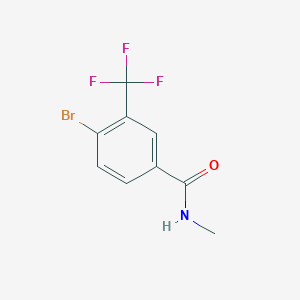

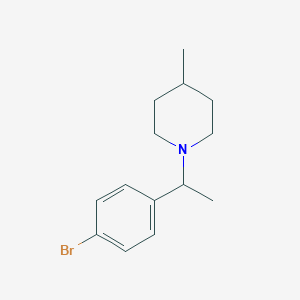

4-Bromo-N-methyl-3-(trifluoromethyl)benzamide

Overview

Description

Molecular Structure Analysis

The molecular formula of “4-Bromo-N-methyl-3-(trifluoromethyl)benzamide” is C9H7BrF3NO . The molecular weight is 282.06 .Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 295.6±40.0 °C . The predicted density is 1.578±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) . The predicted pKa is 12.09±0.70 .Scientific Research Applications

Synthesis and Characterization of Metal Complexes :

- The study by Binzet et al. (2009) discusses the synthesis of 4-Bromo-N-(di-R-carbamothioyl)benzamide ligands and their Ni(II) and Cu(II) complexes, characterized using elemental analyses, FT-IR, and 1H-NMR spectroscopy. The research indicates the potential application of these complexes in coordination chemistry (Binzet, Külcü, Flörke, & Arslan, 2009).

Application in Drug Synthesis :

- Wang Cong-zhan (2009) outlines the synthesis of Nilotinib, an antitumor agent, where 5-bromo-3-(trifluoromethyl)phenylamine plays a crucial role in the compound's formation, demonstrating its importance in pharmaceutical synthesis (Wang Cong-zhan, 2009).

Crystal Structure Analysis :

- The work of Suchetan et al. (2016) explores the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including 3-bromo derivatives. This research provides insights into the structural properties of these compounds, which are crucial for material science applications (Suchetan, Suresha, Naveen, & Lokanath, 2016).

Synthesis of Thiourea Derivatives :

- Limban et al. (2011) report on the synthesis of thiourea derivatives, including those with trifluoromethyl phenyl substituents, and their antimicrobial properties. This demonstrates the compound's potential in developing new antimicrobial agents with specific biological activities (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis of Polymers :

- Hyojung Lee and S. Kim (2002) investigated the synthesis of poly(arylene ether amide)s with trifluoromethyl pendent groups, revealing the application of these compounds in polymer chemistry. Their research shows the importance of these compounds in creating materials with specific properties like solubility and thermal stability (Hyojung Lee & Kim, 2002).

Role in Crystal Packing and Intermolecular Interactions :

- Mondal et al. (2018) studied the role of halogen-involved interactions in crystal packing of trifluoromethyl and halogen-substituted benzamides. This research contributes to our understanding of molecular interactions in solid-state chemistry (Mondal, Shukla, Biswas, & Chopra, 2018).

Inhibitors in Medicinal Chemistry :

- Xu et al. (2006) presented a novel class of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides, demonstrating the utility of such compounds in creating inhibitors with potential therapeutic applications (Xu et al., 2006).

Mechanism of Action

Target of Action

Similar compounds have been found to target the sphingosine-1-phosphate receptor . This receptor plays a crucial role in the regulation of immune responses and lymphocyte trafficking.

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through processes such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds have been found to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds have been found to be metabolically robust, demonstrating a remnant of >98% after 30 minutes in the presence of human, rat, and mouse liver microsomes .

Result of Action

Similar compounds have shown inhibitory activity against various diseases .

properties

IUPAC Name |

4-bromo-N-methyl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO/c1-14-8(15)5-2-3-7(10)6(4-5)9(11,12)13/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHCVLDSWXSWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1406897.png)

![5-tert-butyl 3-ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate](/img/structure/B1406899.png)

![(2R)-4-[(tert-butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one](/img/structure/B1406901.png)